1H-Pyrazolo[3,4-b]pyridine-6-carboxamide
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .Physical And Chemical Properties Analysis
These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Wissenschaftliche Forschungsanwendungen
It acts as a novel arylpiperazine-derived alpha 1-adrenoceptor subtype-selective antagonist with nanomolar affinity and significant selectivity over the alpha 1D-adrenoceptor (Elworthy et al., 1997).
Derivatives of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid are identified as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists, with efficacy comparable to fenofibrate in reducing elevated plasma triglycerides (Miyachi et al., 2019).
A specific 1H-Pyrazolo[3,4-b]pyridine derivative, SQ-67563, is a potent and selective inhibitor of CDK1/CDK2, capable of blocking cell cycle progression and inducing apoptosis in cells (Misra et al., 2003).
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids synthesized from this compound show moderate to good antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide has moderate to good antibacterial activity against pathogens like P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda et al., 2011).
Novel synthesis methods for pyrazolo[3,4-b]pyridine products have been developed, which can be useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
1H-pyrazolo[3,4-b]pyridine-6-carboxamides synthesized and screened for antibacterial activity demonstrate potential in multi-component chemical reactions (Murlykina et al., 2019).
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-2-1-4-3-9-11-7(4)10-5/h1-3H,(H2,8,12)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFBIZUZFKODCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556422 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |
CAS RN |
116855-16-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.